2-(2-Bromoethyl)-1,1-difluorocyclopentane

Medicinal Chemistry Chemical Synthesis Building Blocks

Early-stage medicinal chemistry programs often stall when the reactive handle geometry of a building block mismatches the binding-pocket vector. The 2-substituted regioisomer presents the bromoethyl chain adjacent to the electron-withdrawing gem-difluoro group, creating a unique electrophilic microenvironment that cannot be replicated by the 3-isomer (CAS 858121-95-6) or non-fluorinated analogs. - Purity: 95% (mode across major suppliers), acceptable for primary HTS without compromising assay fidelity. - Application: Late-stage SN2 diversification (azide installation, CuAAC bioconjugation) and SAR library synthesis. - Supply: Available in 1 g-10 g research quantities; request a quote for bulk custom synthesis.

Molecular Formula C7H11BrF2
Molecular Weight 213.06 g/mol
CAS No. 2098027-87-1
Cat. No. B1374703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,1-difluorocyclopentane
CAS2098027-87-1
Molecular FormulaC7H11BrF2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(F)F)CCBr
InChIInChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
InChIKeyMLRUHYNGXBPAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-1,1-difluorocyclopentane Overview


2-(2-Bromoethyl)-1,1-difluorocyclopentane (CAS 2098027-87-1) is a gem-difluorinated cyclopentane derivative featuring a 2-bromoethyl substituent at the 2-position . It belongs to the class of fluorinated alkyl halides, characterized by a cyclopentane ring with two fluorine atoms on the same carbon (C1) and a primary alkyl bromide side chain . This compound is primarily utilized as a versatile synthetic intermediate, where the gem-difluoro motif acts as a metabolically stable bioisostere and the bromoethyl group serves as an electrophilic handle for further derivatization [1].

Versatile synthetic building block with gem-difluoro motif
Metabolically stable bioisostere for carbonyl/aromatic rings
Electrophilic bromoethyl handle enables SN2 diversification

Why Generic Substitution Fails


Generic substitution of 2-(2-Bromoethyl)-1,1-difluorocyclopentane with its 3-substituted regioisomer (CAS 858121-95-6) or non-fluorinated cyclopentane derivatives is scientifically unsound due to profound differences in molecular geometry, electronic distribution, and synthetic accessibility. The 2-substituted isomer places the reactive bromoethyl chain adjacent to the electron-withdrawing gem-difluoro group, altering both the steric environment and the electrophilicity of the alkyl bromide . Furthermore, the synthesis of 2,2-difluoro isomers generally requires alternative, lower-yielding synthetic routes compared to 3,3-difluoro analogs, meaning that direct substitution can lead to experimental failure or significantly reduced yields in multi-step syntheses [1].

3-Substituted regioisomer may shift electronic/steric microenvironment around bromoethyl handle, altering reactivity.
Non-fluorinated cyclopentanes lack metabolic stability and lipophilicity modulation of gem-difluoro motif.
2,2-Difluoro synthesis routes may give significantly lower yields than 3,3-difluoro analogs, impacting procurement cost.

Differentiation from Comparators


Regioisomeric Purity and Availability

The 2-substituted regioisomer (2-(2-Bromoethyl)-1,1-difluorocyclopentane) is commercially available at a standard purity of 95% from multiple vendors . In contrast, the 3-substituted regioisomer (3-(2-Bromoethyl)-1,1-difluorocyclopentane, CAS 858121-95-6) is often listed at a higher purity of 98% from certain suppliers . This quantitative difference in commercial purity reflects distinct synthetic routes and purification challenges, making the 2-substituted isomer a more accessible, cost-effective entry point for initial SAR exploration, while the 3-substituted isomer may be preferred for late-stage optimization requiring higher purity.

Regioisomeric Purity
Head-to-head
95%
vs
98% (3-isomer)
2-Isomer purity supports cost-effective early SAR exploration.
Vendor-specified purity; verify for specific synthesis requirements.
Medicinal Chemistry Chemical Synthesis Building Blocks

Lipophilicity: 2-Isomer vs. 3-Isomer

The calculated octanol-water partition coefficient (LogP) for 2-(2-Bromoethyl)-1,1-difluorocyclopentane is 3.2068 . Notably, the 3-substituted regioisomer possesses an identical calculated LogP of 3.2068 . This demonstrates that while regioisomeric substitution at the 2- vs. 3-position does not alter overall lipophilicity, it does create a distinct steric and electronic microenvironment around the reactive bromoethyl group. Therefore, substitution of one isomer for the other cannot be justified based on lipophilicity alone; rather, the choice depends on the precise spatial requirements of the target binding pocket or the synthetic route.

Calculated LogP
Head-to-head
3.21
vs
3.21 (3-isomer)
Identical lipophilicity; selection driven by geometric presentation of bromoethyl handle.
Calculated property; experimental confirmation may be warranted.
Medicinal Chemistry ADME Physicochemical Properties

Synthetic Route Difficulty

The synthesis of gem-difluorocyclopentane building blocks is highly sensitive to the position of the difluoro group. While straightforward deoxofluorination works well for 3,3-difluoro isomers, the preparation of 2,2-difluoro isomers, such as the target compound, necessitates alternative synthetic routes. In some cases, these alternative routes yield the desired 2,2-difluoro products in less than 25% [1]. This class-level inference indicates that 2-(2-Bromoethyl)-1,1-difluorocyclopentane is a more synthetically challenging and therefore more valuable building block compared to 3-substituted or non-fluorinated analogs, justifying its higher cost and specialized use.

Synthetic Yield
Class-level
< 25%
2,2-Difluoro isomers may have lower synthetic accessibility, increasing value.
Representative yield for class; actual yield may vary by route.
Synthetic Methodology Process Chemistry Fluorine Chemistry

Leaving Group Reactivity: Bromide vs. Other Halides

The 2-bromoethyl side chain of the target compound contains a primary alkyl bromide, a well-established leaving group for SN2 reactions. Bromide (Br⁻) is an excellent leaving group due to its moderate basicity and high polarizability, balancing reactivity with stability. In comparison, the corresponding chloride analog (2-(2-chloroethyl)-1,1-difluorocyclopentane) would be significantly less reactive (Cl⁻ is a poorer leaving group), while the iodide analog (2-(2-iodoethyl)-1,1-difluorocyclopentane) would be more reactive but potentially unstable. The choice of bromine provides an optimal balance for controlled derivatization, a principle supported by the general order of leaving group preference: Br⁻ > Cl⁻ > F⁻ [1].

Leaving Group Ability
Class-level
Br⁻ > Cl⁻ > F⁻
Bromide offers controlled reactivity for reliable downstream functionalization.
General SN2 leaving group trend; specific context requires validation.
Synthetic Chemistry Nucleophilic Substitution Reactivity

Application Scenarios


Scaffold Hopping via Gem-Difluorocyclopentane Bioisostere

In lead optimization programs, the gem-difluorocyclopentane core serves as a metabolically stable, lipophilic bioisostere for carbonyl-containing or aromatic rings [1]. The 2-bromoethyl handle provides a site for late-stage diversification via nucleophilic substitution, allowing medicinal chemists to rapidly explore SAR around a new core. The identical LogP of the 2- and 3-isomers (3.21) indicates that choosing the 2-isomer is a deliberate geometric decision, not a physicochemical one .

Click-Chemistry Probe Synthesis

The primary alkyl bromide is an ideal precursor for the installation of an azide group via SN2 reaction with sodium azide [1]. The resulting 2-(2-azidoethyl)-1,1-difluorocyclopentane can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create fluorescent probes, bioconjugates, or affinity tags for target identification studies. This application leverages the specific leaving group ability of bromide, which is superior to chloride for this transformation .

SBDD Ligand Synthesis

In SBDD campaigns, the exact orientation of the bromoethyl side chain (2-position vs. 3-position) is critical for fitting a compound into a defined binding pocket. The 2-substituted isomer presents the reactive handle adjacent to the electron-withdrawing difluoro group, creating a unique electronic and steric microenvironment. This can lead to distinct binding modes or synthetic outcomes compared to the 3-isomer, making the 2-isomer essential for projects where X-ray crystallography or computational modeling has identified a specific vector requirement [1].

Cost-Effective Library Synthesis

Given its lower commercial purity (95%) and greater synthetic accessibility compared to higher-purity 3-isomer analogs [1], the 2-(2-Bromoethyl)-1,1-difluorocyclopentane is an economically attractive building block for generating diverse compound libraries in early drug discovery. The lower purity is often acceptable for initial high-throughput screening, where a 5-10% impurity does not significantly impact primary assay results, allowing for more efficient use of research budgets.

Application
Selection Property
Validation Focus
Scaffold Hopping via Gem-Difluoro Bioisostere
2-Substituted geometry with metabolically stable core
Metabolic stability and SAR exploration in lead optimization
Click-Chemistry Probe Synthesis
Primary alkyl bromide as ideal azide precursor
CuAAC bioconjugation and target ID study efficiency
SBDD Ligand Synthesis
Unique vector presentation adjacent to difluoro group
Binding mode compatibility with defined pocket geometry
Cost-Effective Library Synthesis
Lower commercial purity and accessible synthesis
Initial HTS assay tolerance and budget optimization

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